3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate
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Overview
Description
3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate is a highly reactive organofluorine compound. It is characterized by the presence of trifluoromethyl groups and a trifluoromethanesulfonate moiety, making it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate typically involves the reaction of 3-(Trifluoromethyl)-1,2-oxazole with trifluoromethanesulfonic anhydride. This reaction is usually carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds as follows:
3-(Trifluoromethyl)-1,2-oxazole+Trifluoromethanesulfonic anhydride→3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining the stringent conditions required for the reaction, such as low moisture levels and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Electrophilic Addition: The trifluoromethyl group can participate in electrophilic addition reactions, especially in the presence of strong electrophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Addition: Strong acids or Lewis acids are often used as catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Scientific Research Applications
3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Biology: The compound is used in the synthesis of bioactive molecules and probes for studying biological pathways.
Medicine: It plays a role in the development of new drugs, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, which facilitates nucleophilic attack. The trifluoromethyl group can also interact with various molecular targets, enhancing the compound’s reactivity and specificity. The pathways involved often include the formation of intermediates that are highly reactive and can undergo further transformations.
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl trifluoromethanesulfonate
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
Uniqueness
3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate is unique due to the presence of both a trifluoromethyl group and a trifluoromethanesulfonate group within the same molecule. This dual functionality provides enhanced reactivity and versatility in synthetic applications compared to similar compounds that contain only one of these groups.
This compound’s unique structure allows it to participate in a broader range of chemical reactions, making it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-5-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF6NO4S/c6-4(7,8)2-1-3(15-12-2)16-17(13,14)5(9,10)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRDKVGYAIBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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